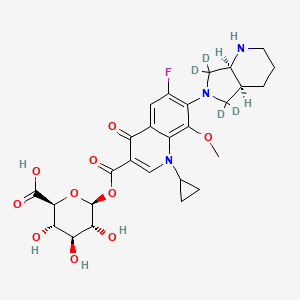
(Rac)-cis-Moxifloxacin acyl-beta-D-glucuronide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-cis-Moxifloxacin acyl- is a derivative of moxifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound is characterized by the presence of an acyl group attached to the moxifloxacin molecule. Moxifloxacin itself is known for its broad-spectrum antibacterial activity, and the acyl derivative is studied for its potential enhanced properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-cis-Moxifloxacin acyl- typically involves the acylation of moxifloxacin. The process begins with the preparation of moxifloxacin, followed by the introduction of an acyl group. The reaction conditions often include the use of acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of (Rac)-cis-Moxifloxacin acyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The final product is purified using techniques such as crystallization or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
(Rac)-cis-Moxifloxacin acyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the acyl group or other functional groups in the molecule.
Substitution: The acyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacylated forms.
Scientific Research Applications
(Rac)-cis-Moxifloxacin acyl- has several scientific research applications:
Chemistry: It is used in studies related to the synthesis and modification of fluoroquinolone derivatives.
Biology: The compound is investigated for its interactions with bacterial enzymes and its potential to overcome antibiotic resistance.
Medicine: Research focuses on its efficacy and safety as an antibacterial agent, particularly against resistant strains.
Industry: It is explored for use in the development of new antibacterial formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of (Rac)-cis-Moxifloxacin acyl- involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The acyl group may enhance the binding affinity or alter the pharmacokinetics of the compound, potentially improving its antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
Moxifloxacin: The parent compound, known for its broad-spectrum activity.
Levofloxacin: Another fluoroquinolone with similar antibacterial properties.
Ciprofloxacin: A widely used fluoroquinolone with a different spectrum of activity.
Uniqueness
(Rac)-cis-Moxifloxacin acyl- is unique due to the presence of the acyl group, which may confer enhanced properties such as increased potency, better pharmacokinetics, or reduced resistance development compared to its parent compound and other fluoroquinolones.
Properties
Molecular Formula |
C27H32FN3O10 |
|---|---|
Molecular Weight |
581.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[7-[(4aS,7aS)-5,5,7,7-tetradeuterio-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H32FN3O10/c1-39-23-17-13(7-15(28)18(23)30-8-11-3-2-6-29-16(11)10-30)19(32)14(9-31(17)12-4-5-12)26(38)41-27-22(35)20(33)21(34)24(40-27)25(36)37/h7,9,11-12,16,20-22,24,27,29,33-35H,2-6,8,10H2,1H3,(H,36,37)/t11-,16+,20-,21-,22+,24-,27-/m0/s1/i8D2,10D2 |
InChI Key |
CAEIKPOEUGEJIR-ZJLQUTHBSA-N |
Isomeric SMILES |
[2H]C1([C@@H]2CCCN[C@@H]2C(N1C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6CC6)F)([2H])[2H])[2H] |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


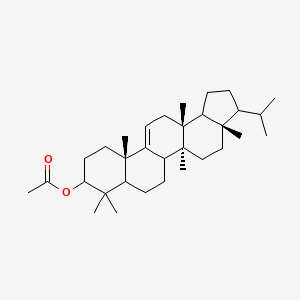
![(1R,5aS,9aS,9bR)-5,5a,6,7,8,9,9a,9b-Octahydro-1-hydroxy-6,6,9a-trimethylnaphtho[1,2-c]furan-3(1H)-one](/img/structure/B12430408.png)
![1-(Trifluoromethylsulfanyl)-4-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]benzene](/img/structure/B12430409.png)
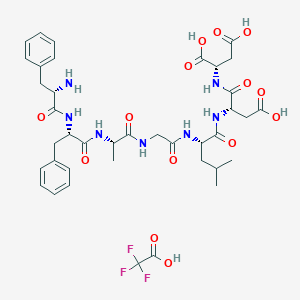
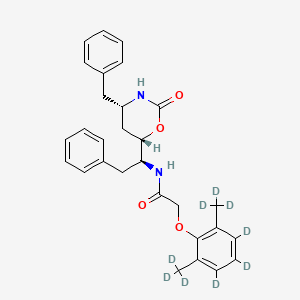
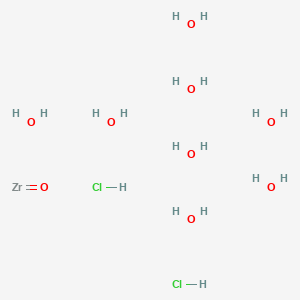
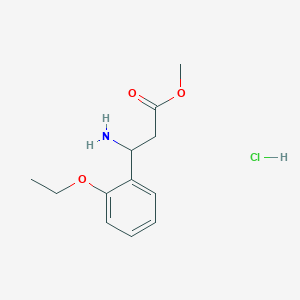

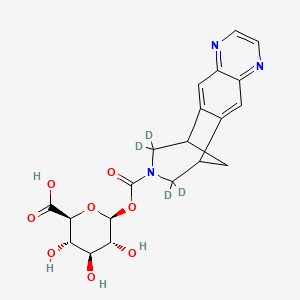

![5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B12430456.png)
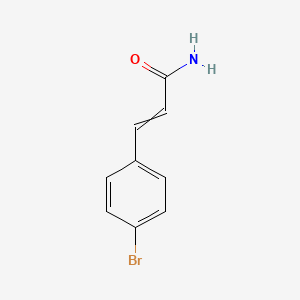
![(1R,3R,4S,6S,7R,8S,11R,12R,15R,16S)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12430470.png)

